2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
Description
2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a tetracyclic heterocyclic compound featuring a fused benzo[4,5]thieno[3,2-d]pyrimidin-4-one core. Its key structural attributes include:
- 6,6-Dimethyl substitution: Introduces steric bulk, which may modulate solubility and metabolic stability.
- Tetrahydrobenzo ring: Reduces molecular planarity, improving membrane permeability and bioavailability compared to fully aromatic analogs .
This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for targeting enzymes (e.g., kinases) or receptors implicated in cancer, inflammation, and infectious diseases.
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-amino-6,6-dimethyl-3,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15N3OS/c1-12(2)5-3-4-6-7-8(17-9(6)12)10(16)15-11(13)14-7/h3-5H2,1-2H3,(H3,13,14,15,16) |
InChI Key |
WLBJAKJGRPITQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1SC3=C2N=C(NC3=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of solvents such as chloroform or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antibacterial properties. Specifically, compounds with similar structures have been shown to be effective against Gram-positive and Gram-negative bacteria. For instance, studies have highlighted efficacy against strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA), and Streptococcus pneumoniae .
Anticancer Potential
Recent studies suggest that the compound may possess anticancer properties. Preliminary investigations have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neurological Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains showed that derivatives of this compound significantly reduced bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for several strains, showcasing its potential as a therapeutic agent .
- Neuroprotection : In an experimental model of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests a protective role against neurotoxic agents .
Material Science Applications
The unique structural attributes of 2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one also lend themselves to applications in materials science:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.
- Nanomaterials : Research is ongoing into its use in creating nanostructured materials for drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Mechanism of Action
The mechanism by which 2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thienopyrimidine Derivatives
Key Comparison Points
Substituent Effects on Activity
- Halogenated Derivatives : Fluorine (e.g., 8,8-difluoro) and chlorine (e.g., 4-chlorophenyl) substituents improve metabolic stability and target affinity. For example, halogenated analogs in Pim-1 kinase inhibition studies achieved IC₅₀ values as low as 0.06 µM (4-bromophenyl derivative) .
- The 6,6-dimethyl group in the target compound balances these effects .
- Aromatic vs. Saturated Rings: Fully aromatic analogs (e.g., thieno[2,3-d]pyrimidines) exhibit stronger π-π stacking but poorer bioavailability compared to tetrahydrobenzo-fused derivatives like the target compound .
Mechanism of Action
- The amino group at position 2 is critical for hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR, VEGFR-2) .
- Fluorinated analogs may inhibit enzymes via halogen bonding, as demonstrated in studies on trifluoromethyl-substituted derivatives .
Biological Activity
2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a synthetic compound that belongs to the class of heterocyclic compounds. It has garnered interest due to its potential biological activities, particularly in oncology and antifungal applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H19N3OS
- Molecular Weight : 293.39 g/mol
- CAS Number : 2102411-37-8
This compound features a complex bicyclic structure that contributes to its biological properties.
Anticancer Properties
Research has indicated that derivatives of the thieno[3,2-D]pyrimidine scaffold exhibit significant anticancer activity. In particular:
- Cytotoxicity : Studies have shown that compounds related to 2-amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one can inhibit tumor cell growth effectively. For instance, one study reported IC50 values ranging from 25 to 440 nM against various cancer cell lines (L1210, CEM, HeLa) .
- Mechanism of Action : The proposed mechanism involves binding to the colchicine site of tubulin, disrupting microtubule polymerization and leading to apoptosis in cancer cells .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Inhibition of Fungal Growth : In bioassays against Botrytis cinerea, a common plant pathogen, the compound demonstrated antifungal activity at concentrations around 50 mg/L .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of the compound and evaluated their biological activities:
- Synthesis Methodology : The synthesis typically involves multi-step reactions starting from simpler thiophene derivatives. For example, one method utilized a Gewald reaction to create thieno[2,3-d]pyrimidine derivatives .
- Biological Assays : Following synthesis, compounds were subjected to various assays to determine their cytotoxic effects on cancer cell lines and their antifungal properties.
| Compound | Target Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| 2-Amino-6,6-dimethyl... | MDA-MB-231 (breast cancer) | 27.6 | Cytotoxic |
| Derivative A | HeLa (cervical cancer) | 1.1 | Cytotoxic |
| Derivative B | Botrytis cinerea | 50 mg/L | Antifungal |
Case Studies
Several case studies highlight the efficacy of this compound in specific contexts:
- In a study by Yong et al., thieno[2,3-d]pyrimidines were synthesized and assessed for their ability to inhibit breast cancer cells effectively . The results suggested that structural modifications could enhance potency.
- Another study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic index .
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-substituted tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-4(1H)-one derivatives?
The synthesis typically involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO under reflux (30–60 min). Yields range from 72% to 89% depending on substituents . Characterization is performed via NMR and IR spectroscopy to confirm structural integrity .
Q. How are structural and purity analyses conducted for this compound class?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are standard for confirming substituent positions and functional groups. For example, IR peaks at 3200–3400 cm⁻¹ confirm NH stretching in pyrimidinone derivatives, while NMR data resolve aromatic and aliphatic proton environments . High-resolution mass spectrometry (HRMS) is used for molecular weight validation .
Q. What preliminary biological assays are used to evaluate activity?
Initial screening includes enzyme inhibition assays (e.g., tyrosinase inhibition via spectrophotometric methods at 492 nm) and cytotoxicity testing (MTT assays on cell lines like HEK293). IC₅₀ values are calculated to prioritize lead compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?
Key factors include solvent selection (e.g., bromobenzene for thiourea formation ), temperature control during cyclocondensation (reflux at 100–120°C), and stoichiometric ratios of aldehydes to carboxamide precursors. For example, using DMSO as a co-solvent in glacial acetic acid increases cyclization efficiency, achieving yields >85% .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
For example, compound 4g (2,4-dihydroxybenzene substituent) shows potent tyrosinase inhibition (IC₅₀ = 1.2 µM), while 4k (3,5-di-tert-butyl-4-hydroxyphenyl) exhibits weaker activity (IC₅₀ = 8.5 µM) due to steric hindrance. Molecular docking (AutoDock Vina) and MD simulations (100 ns) can validate binding poses and identify key interactions (e.g., hydrogen bonding with His244 in tyrosinase) .
Q. How are structure-activity relationship (SAR) studies designed for this scaffold?
SAR studies focus on substituent variations at position 2 of the pyrimidinone core. For instance:
- Electron-donating groups (e.g., -OH, -OCH₃) enhance tyrosinase inhibition .
- Arylaminomethyl groups (e.g., 4-methoxyphenyl) improve dihydrofolate reductase (DHFR) binding affinity (Ki = 0.8 nM) via hydrophobic interactions .
Data is analyzed using multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. What computational methods validate molecular docking predictions for target binding?
Docking studies (e.g., with Schrödinger Suite) are validated via:
- Consensus scoring : Comparing results across Glide, AutoDock, and GOLD.
- Free energy perturbation (FEP) : Quantifying binding energy changes upon substituent modification.
- Experimental correlation : Aligning docking scores (e.g., GlideScore = −9.2 for 4g ) with IC₅₀ values .
Q. How can poor aqueous solubility of derivatives be addressed for in vivo studies?
Strategies include:
Q. What methodologies assess selectivity against off-target enzymes (e.g., CYP450 isoforms)?
High-throughput screening panels (e.g., Cyprotex) quantify inhibition of CYP3A4, CYP2D6, etc. For DHFR inhibitors, selectivity is confirmed via comparative assays with human DHFR vs. bacterial isoforms (e.g., E. coli DHFR IC₅₀ = 2.5 nM vs. human IC₅₀ = 1.8 µM) .
Q. How are reaction byproducts characterized and mitigated during scale-up?
Liquid chromatography-mass spectrometry (LC-MS) identifies byproducts (e.g., dimerization products at >5% scale). Process optimization includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
